Cas no 2640867-51-0 (4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one)
![4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one structure](https://www.kuujia.com/scimg/cas/2640867-51-0x500.png)
4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-1-methyl-5-[[4-(1,8-naphthyridin-2-yl)-1-piperidinyl]carbonyl]-2(1H)-pyridinone
- 2640867-51-0
- F6764-1326
- AKOS040727056
- 4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
- 4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
-
- Inchi: 1S/C21H22N4O3/c1-24-13-16(18(28-2)12-19(24)26)21(27)25-10-7-14(8-11-25)17-6-5-15-4-3-9-22-20(15)23-17/h3-6,9,12-14H,7-8,10-11H2,1-2H3
- InChI Key: NVCCRVMVNQQPHH-UHFFFAOYSA-N
- SMILES: O=C(C1=CN(C)C(C=C1OC)=O)N1CCC(C2C=CC3=CC=CN=C3N=2)CC1
Computed Properties
- Exact Mass: 378.16919058g/mol
- Monoisotopic Mass: 378.16919058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 681
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 640.5±55.0 °C(Predicted)
- pka: 3.62±0.30(Predicted)
4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6764-1326-2μmol |
4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2640867-51-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6764-1326-10mg |
4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2640867-51-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6764-1326-3mg |
4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2640867-51-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6764-1326-4mg |
4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2640867-51-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6764-1326-5mg |
4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2640867-51-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6764-1326-100mg |
4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2640867-51-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6764-1326-20μmol |
4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2640867-51-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6764-1326-25mg |
4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2640867-51-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6764-1326-5μmol |
4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2640867-51-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6764-1326-15mg |
4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one |
2640867-51-0 | 15mg |
$133.5 | 2023-09-07 |
4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one Related Literature
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Additional information on 4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
Introduction to 4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one (CAS No. 2640867-51-0)
4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its intricate molecular structure and potential therapeutic applications. This compound, identified by the CAS number 2640867-51-0, belongs to a class of heterocyclic molecules that exhibit a blend of structural features from multiple aromatic systems, including pyridine, piperidine, and dihydropyridine moieties. Such structural complexity often underpins the compound's unique chemical properties and biological activities, making it a subject of intense research interest.
The presence of a 4-methoxy substituent at the 1-position of the dihydropyridine ring introduces a hydrophobic interaction site while also influencing electronic distribution across the molecule. This modification can modulate the compound's solubility and binding affinity to biological targets. Furthermore, the 1-methyl group at the 1-position of the dihydropyridine ring contributes to steric hindrance and can affect metabolic stability. The core structure of this compound is further augmented by a 5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl] moiety, which integrates two distinct pharmacophoric regions: the 1,8-naphthyridine scaffold and the piperidine ring.
The 1,8-naphthyridine moiety is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Its fused bicyclic system provides a rigid framework that can optimize interactions with biological targets such as enzymes and receptors. The piperidine ring, on the other hand, is a common pharmacophore in drug design due to its ability to enhance binding affinity through hydrogen bonding interactions. The integration of these two heterocyclic systems in 4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one suggests potential applications in modulating pathways involving these targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high precision. Molecular docking studies have suggested that this compound may interact with various protein targets by leveraging its multiple functional groups. For instance, the 4-methoxy group could engage in hydrophobic interactions with aromatic residues in protein binding pockets, while the piperidine moiety could form hydrogen bonds with polar amino acid side chains. These interactions could potentially lead to inhibitory effects on key enzymes or receptors involved in diseases such as cancer and inflammation.
In vitro studies have begun to explore the pharmacological profile of 4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one, revealing promising activities in certain biological assays. Preliminary data indicate that this compound exhibits inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various pathological processes. Additionally, its interaction with nucleic acid-binding proteins has been investigated, suggesting potential applications in anticancer therapies targeting DNA repair or replication mechanisms.
The synthesis of this compound represents a significant challenge due to its multi-step construction and the need for precise regioselectivity in introducing functional groups. Advanced synthetic methodologies have been employed to construct the core dihydropyridine scaffold followed by sequential functionalization at the 4-position with the 4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl group. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming key carbon-carbon bonds within this complex molecule.
The pharmacokinetic properties of 4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one are currently under investigation to assess its bioavailability and metabolic fate. In vivo studies are being conducted to evaluate its distribution within biological systems and identify potential metabolites that could influence its therapeutic efficacy or toxicity profile. These studies are crucial for understanding how this compound behaves within a living organism and for optimizing its formulation for clinical use.
The development of novel therapeutic agents often relies on innovative molecular design principles that leverage known pharmacophores while introducing novel structural features to enhance activity or reduce side effects. The unique combination of heterocyclic systems in 4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one exemplifies this approach by integrating multiple biologically active moieties into a single molecular entity. Such multifunctional compounds hold promise for addressing complex diseases that require targeted interventions.
As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like 4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-y)piperidine)-carbonyl]-dihydropyrido-pyrone derivatives are likely to play an increasingly important role in drug discovery efforts. Their intricate structures not only challenge synthetic chemists but also offer opportunities for developing next-generation therapeutics with improved efficacy and selectivity.
2640867-51-0 (4-Methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one) Related Products
- 498-66-8(Bicyclo2.2.1hept-2-ene)
- 1396680-65-1(3-(4-methoxyphenyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one)
- 29668-55-1(1-(1-methylcyclohexyl)propan-2-one)
- 1427695-32-6(5-chloro-N-(1-cyanocyclopropyl)-6-ethoxypyridine-3-carboxamide)
- 331235-38-2(2-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetic acid)
- 1806352-39-5(4,5-Dibromothiazole-2-carboxylic acid)
- 1396768-14-1(2-4-(cyclohex-3-ene-1-amido)phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1160250-17-8(5-Bromo-2-(3-chlorobenzyl)oxybenzoyl Chloride)
- 866847-40-7(3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline)
- 20294-50-2(4-Bromo-2-methyl-6-nitrophenol)




